4-[(Cyclopropylmethyl)amino]-2-methylbenzonitrile
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Overview
Description
4-[(Cyclopropylmethyl)amino]-2-methylbenzonitrile is an organic compound with the molecular formula C11H12N2. This compound is characterized by the presence of a cyclopropylmethyl group attached to an amino group, which is further connected to a benzonitrile moiety. It is a versatile compound with significant applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Cyclopropylmethyl)amino]-2-methylbenzonitrile typically involves the reaction of 4-chloro-2-methylbenzonitrile with cyclopropylmethylamine. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the cyclopropylmethylamino group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
4-[(Cyclopropylmethyl)amino]-2-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
4-[(Cyclopropylmethyl)amino]-2-methylbenzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Cyclopropylmethyl)amino]-2-methylbenzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclopropylmethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The benzonitrile moiety can interact with aromatic amino acids in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
- 4-[(Cyclopropylmethyl)amino]benzonitrile
- 4-[(Cyclopropylmethyl)amino]-2-chlorobenzonitrile
- 4-[(Cyclopropylmethyl)amino]-2-methoxybenzonitrile
Uniqueness
4-[(Cyclopropylmethyl)amino]-2-methylbenzonitrile is unique due to the presence of the methyl group on the benzonitrile ring, which can influence its reactivity and biological activity. The cyclopropylmethyl group also imparts unique steric and electronic properties, enhancing its interaction with molecular targets compared to similar compounds .
Properties
Molecular Formula |
C12H14N2 |
---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
4-(cyclopropylmethylamino)-2-methylbenzonitrile |
InChI |
InChI=1S/C12H14N2/c1-9-6-12(5-4-11(9)7-13)14-8-10-2-3-10/h4-6,10,14H,2-3,8H2,1H3 |
InChI Key |
VBZINHWONQTBRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NCC2CC2)C#N |
Origin of Product |
United States |
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